2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C17H15FN2O4 and its molecular weight is 330.315. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research on the synthesis of related compounds involves innovative methodologies that could be applied to the compound . For instance, solid support synthesis techniques have been utilized for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, demonstrating the flexibility and high purity of the final products. This method, involving the SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with various 2-aminophenols, indicates a potential pathway for synthesizing related compounds like the one you're interested in (Ouyang, Tamayo, & Kiselyov, 1999).
Medicinal Chemistry and Pharmacology
Related research spans the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013). These findings suggest that structurally related compounds, such as the one of interest, might also possess biological activities worth exploring.
Organocatalytic Reactions
Research into organocatalytic asymmetric reactions, such as the Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, offers insight into constructing chiral centers, which are crucial for the pharmacological activity of many drugs. This methodology enables the development of cyclic amines with chiral tetrasubstituted C‒F stereocenters, highlighting the relevance of such chemical frameworks in drug design and synthesis (Li, Lin, & Du, 2019).
Photovoltaic and Photochemical Applications
Some research also explores the photochemical properties of related compounds, assessing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest that compounds with specific structural motifs may exhibit good light-harvesting efficiency and energy conversion potential, indicating potential applications beyond pharmacology (Mary et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally similar to certain flavonoids , which are known to interact with a wide range of proteins, including enzymes and receptors.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Flavonoids, which share structural similarities with this compound, are known to modulate various biochemical pathways, including those involved in inflammation, oxidation, and cell signaling
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some structurally similar compounds have been shown to exhibit anticonvulsant activities
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c18-13-3-1-2-4-15(13)24-10-16(21)20-11-5-6-14-12(9-11)17(22)19-7-8-23-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWLOKPHMWNOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.